molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Cat. No.: B1321484
CAS No.: 615568-10-0
M. Wt: 166.2 g/mol
InChI Key: VCEGXPUFHUAMCE-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a heterocyclic compound with the molecular formula C7H6N2OS. It is characterized by a benzene ring fused to a thiadiazole ring, with a methanol group attached to the fifth position of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol typically involves the reaction of 5-hydroxybenzo[d][1,2,3]thiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxyl group to the formaldehyde, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Common industrial practices may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGXPUFHUAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619192
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-10-0
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[1,2,3]thiadiazole-5-carboxylic acid (2.70 g, 15.0 mmol) was dissolved in tetrahydrofuran (25 mL) and cooled to 0° C. To this was added triethylamine (2.50 mL, 18.0 mmol) followed by isobutylchloroformate (2.15 mL, 16.5 mmol) in a dropwise manner. The resulting slurry was stirred for a further 30 minutes at 0° C. and then filtered into a mixture of sodium borohydride (1.14 g, 30 mmol) in ice water (20 mL). The resulting mixture was stirred at 0° C. for 15 minutes, evaporated to one quarter of its volume and then partitioned between a saturated aqueous solution of sodium hydrogen carbonate (20 mL) and ethyl acetate (3×50 mL). The organic phases were combined and then dried over sodium sulfate. This was followed by concentration under reduced pressure to provide an oil which was purified by column chromatography on silica gel using an ethyl acetate and hexane solvent system. This provided the desired product as a yellow solid (1.40 g, 56%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
56%

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